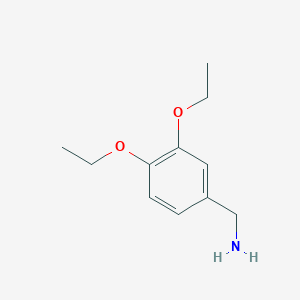

(3,4-Diethoxyphenyl)methanamine

Description

(3,4-Diethoxyphenyl)methanamine is a primary amine featuring a benzyl core substituted with ethoxy groups at the 3- and 4-positions. Its molecular formula is C₁₁H₁₇NO₂, with a molecular weight of 195.26 g/mol.

Properties

IUPAC Name |

(3,4-diethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7H,3-4,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDARETZOURFAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390259 | |

| Record name | 1-(3,4-Diethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869942-88-1 | |

| Record name | 1-(3,4-Diethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Diethoxyphenyl)methanamine typically involves the following steps:

Starting Material: The synthesis begins with 3,4-diethoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

Amination: The alcohol is then converted to the corresponding amine through a reductive amination process. This involves the use of an amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (3,4-Diethoxyphenyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be further reduced to form more saturated amines.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: More saturated amines.

Substitution: Various substituted phenethylamines depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3,4-Diethoxyphenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to naturally occurring amines.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Diethoxyphenyl)methanamine involves its interaction with various molecular targets. Due to its amine group, it can act as a ligand for receptors or enzymes, potentially influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy and Methyl Groups

- (3,4-Dimethoxyphenyl)methanamine (): Molecular Formula: C₁₀H₁₅NO₂. Key Difference: Methoxy (-OMe) groups instead of ethoxy (-OEt). Ethoxy groups may enhance metabolic stability due to reduced oxidative susceptibility .

Amine Chain Length: Methanamine vs. Ethanamine

- 2-(3,4-Dimethoxyphenyl)ethanamine (): Molecular Formula: C₁₀H₁₅NO₂. Key Difference: Ethylamine (-CH₂CH₂NH₂) chain instead of methanamine (-CH₂NH₂). Impact: The longer chain increases molecular flexibility and may alter spatial interactions with biological targets. For example, ethanamine derivatives like dopamine analogs often exhibit distinct receptor affinities compared to benzylamine derivatives .

Halogenated and Fluorinated Analogs

- (3,4-Difluorophenyl)(2-methoxyphenyl)methanamine (): Molecular Formula: C₁₄H₁₃F₂NO. Key Difference: Fluorine atoms and methoxy substitution. Impact: Fluorine’s electronegativity increases polarity and may enhance binding specificity via halogen bonds. However, this reduces lipophilicity compared to ethoxy groups .

Data Table: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | H-Bond Donors | H-Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|---|

| (3,4-Diethoxyphenyl)methanamine | C₁₁H₁₇NO₂ | 195.26 | ~2.1† | 1 | 3 | 3,4-OEt |

| (3,4-Dimethoxyphenyl)methanamine | C₁₀H₁₅NO₂ | 181.23 | ~0.8 | 1 | 3 | 3,4-OMe |

| 2-(3,4-Dimethoxyphenyl)ethanamine | C₁₀H₁₅NO₂ | 181.23 | ~0.8 | 1 | 3 | 3,4-OMe, -CH₂CH₂NH₂ |

| (3,4-Difluorophenyl)methanamine | C₇H₇F₂N | 143.14 | ~1.5 | 1 | 2 | 3,4-F |

*Predicted logP values based on structural analogs. †Estimated using fragment-based methods (ethoxy contributes +0.7 per group vs. methoxy +0.5).

Biological Activity

(3,4-Diethoxyphenyl)methanamine is a compound of growing interest in biological research due to its structural similarities to naturally occurring amines and its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a phenyl ring substituted with two ethoxy groups and an amine functional group. Its molecular formula is C12H17NO2, and it has a molecular weight of 209.27 g/mol. The presence of the ethoxy groups enhances its solubility and reactivity compared to similar compounds with methoxy or hydroxy substitutions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The amine group allows it to act as a ligand for various receptors, potentially influencing neurotransmission pathways. This interaction may lead to modulation of dopaminergic and serotonergic systems, which are critical in treating neurological disorders.

1. Neurotransmitter Modulation

Research indicates that this compound may affect neurotransmitter levels, particularly dopamine and serotonin. Its structural similarity to other amines suggests it could serve as a precursor for synthesizing compounds targeting neurological disorders.

2. Antioxidant Activity

Preliminary studies suggest that derivatives of this compound exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Potential

There is emerging evidence that this compound may possess anticancer properties. Compounds structurally related to it have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and increased cell viability compared to untreated controls.

Study 2: Anticancer Activity

In vitro tests demonstrated that this compound derivatives exhibited cytotoxic effects against human glioblastoma U-87 cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, showing promising results for further development as anticancer agents .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | C12H17NO2 | Neurotransmitter modulation | TBD |

| (3,4-Dimethoxyphenyl)ethylamine | C11H15NO2 | Antioxidant and anticancer | TBD |

| (3,4-Dihydroxyphenyl)methanamine | C12H15NO3 | Antioxidant | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.